molecular formula C5H2BrClFN B1377246 3-Bromo-4-chloro-5-fluoropyridine CAS No. 1211540-92-9

3-Bromo-4-chloro-5-fluoropyridine

Cat. No.: B1377246
CAS No.: 1211540-92-9
M. Wt: 210.43 g/mol
InChI Key: DGAXTZFGBOIDAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-4-chloro-5-fluoropyridine is a compound that shows excellent antifungal activity against Trichophyton fungus, which is a major causative microorganism of superficial mycosis . It also has high effectiveness on diseases caused by Trichophyton fungi . It is a useful intermediate for pharmaceutical and organic synthesis .


Synthesis Analysis

The synthesis of this compound involves the oxyfunctionalization of pyridine derivatives using whole cells of Burkholderia sp. MAK1 . This method is promising for the preparation of various pyridin-5-ols and pyridin-N-oxides .


Molecular Structure Analysis

The molecular formula of this compound is C5H2BrClFN . The molecular weight is 210.43 g/mol . The InChIKey is DGAXTZFGBOIDAB-UHFFFAOYSA-N .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 210.43 g/mol . It has a complexity of 103 and a topological polar surface area of 12.9 Ų .

Scientific Research Applications

Chemoselective Functionalization

3-Bromo-4-chloro-5-fluoropyridine can undergo chemoselective functionalization. For instance, in a study, 5-bromo-2-chloro-3-fluoropyridine was chemoselectively functionalized using catalytic amination conditions, which afforded the bromide substitution product for both secondary amines and primary anilines. Different conditions led to selective substitutions at different positions of the molecule (Stroup, Szklennik, Forster, & Serrano-Wu, 2007).

Halogen-Rich Intermediate for Synthesis

This compound is valuable as a halogen-rich intermediate for the synthesis of complex molecules. For example, 5-bromo-2-chloro-4-fluoro-3-iodopyridine was used in research to create a variety of pentasubstituted pyridines with functionalities suitable for further chemical manipulations (Wu, Porter, Frennesson, & Saulnier, 2022).

Vibrational Spectra Analysis

Studies have also focused on the vibrational spectra of compounds like this compound. Understanding these spectra is crucial for applications in molecular spectroscopy (Green, Kynaston, & Paisley, 1963).

Future Directions

The future directions of 3-Bromo-4-chloro-5-fluoropyridine research could involve further exploration of its antifungal activity and potential applications in pharmaceutical and organic synthesis . Additionally, the development of more efficient synthesis methods could be a focus of future research .

Properties

IUPAC Name

3-bromo-4-chloro-5-fluoropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrClFN/c6-3-1-9-2-4(8)5(3)7/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGAXTZFGBOIDAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C=N1)Br)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirred solution of diisopropylamine (0.48 mL, 0.0034 mol) in dry tetrahydrofuran (10 mL) was added 1.6 M n-butyl lithium in hexane (2.39 mL, 0.00369 mol) drop wise under nitrogen atmosphere at −78° C. and stirred for 30 min at −78° C. To the above stirred mixture was added a solution of 3-bromo-5-fluoropyridine (0.5 g, 0.00284 mol) in dry tetrahydrofuran at −78° C. and stirred for 45 min. After 45 min, a solution of hexachloroethane in dry tetrahydrofuran was added to the above reaction mixture at −78° C. and stirred for 30 min at −78° C. The reaction mixture was slowly warmed to RT and stirred for 1 h. The reaction was quenched with saturated solution of ammonium chloride (10 mL) and extracted with diethyl ether (25 mL x 3). The combined organic layer was washed with water, saturated aqueous sodium chloride solution, dried over anhydrous sodium sulphate and evaporated. The obtained crude was purified with silica gel chromatography by hexane to afford the title compound. 1H NMR (400 MHz, CDCl3) δ: 8.58 (s, 1H), 8.43 (s, 1H). MS (M+1): 209.9.
Quantity
0.48 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.39 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-4-chloro-5-fluoropyridine
Reactant of Route 2
Reactant of Route 2
3-Bromo-4-chloro-5-fluoropyridine
Reactant of Route 3
3-Bromo-4-chloro-5-fluoropyridine
Reactant of Route 4
Reactant of Route 4
3-Bromo-4-chloro-5-fluoropyridine
Reactant of Route 5
Reactant of Route 5
3-Bromo-4-chloro-5-fluoropyridine
Reactant of Route 6
3-Bromo-4-chloro-5-fluoropyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.